molecular formula C9H16O4 B12281214 (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

Katalognummer: B12281214
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: CXAAVGWYCGZROL-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its unique chemical structure, which includes two methoxy groups and a butenoate ester. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-2-methyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Eigenschaften

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

ethyl (E)-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3/b7-6+

InChI-Schlüssel

CXAAVGWYCGZROL-VOTSOKGWSA-N

Isomerische SMILES

CCOC(=O)/C(=C/C(OC)OC)/C

Kanonische SMILES

CCOC(=O)C(=CC(OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.